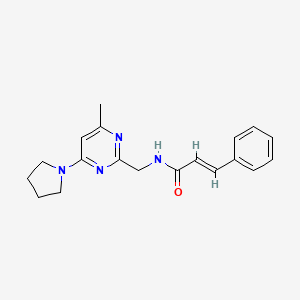

N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves specific reactions such as the reaction of benzaldehydes with carbohydrazides in the presence of solvents like ethanol, and catalysts or reagents to promote the formation of the desired product. For example, a related compound, 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide in ethanol, showcasing the versatility of synthesis approaches for these types of compounds (Naganagowda et al., 2014).

Molecular Structure Analysis

The confirmation of molecular structures of such compounds is typically achieved through comprehensive spectral and elemental analyses, including IR, NMR (1H and 13C), and mass spectrometry. These techniques provide detailed insights into the compound's molecular framework, functional groups, and overall molecular architecture, ensuring the accuracy of the synthesized compound's structure.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can yield products of remarkable complexity with high stereoselectivity, demonstrating their potential for creating structurally diverse and complex molecules. For instance, reactions promoted by Lewis acids or other catalysts can lead to a variety of products depending on the substituents present and reaction conditions employed (Engler & Scheibe, 1998).

Applications De Recherche Scientifique

Photoredox Decarboxylation Reactions

- Photoredox Decarboxylation: N-Benzylphthalimide has been utilized in photoredox decarboxylation of arylacetates, demonstrating its effectiveness in synthesizing biologically relevant isoindolinone structures. This process involves monobenzylated irradiation and subsequent dehydration and hydrogenation steps (Griesbeck et al., 2017).

Organic Synthesis and Mechanistic Insights

Organic Synthesis Applications

N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, closely related to the compound , have been used for synthesizing various organic compounds like 3-hydroxyindolin-2-ones. This synthesis involves bond formation processes and has been studied using both experimental and DFT mechanistic insights (Mamedov et al., 2021).

Role in Chemical Transformations

The compound has been involved in studies observing chemical transformations like the formation of imidazoles and quinoimine from certain precursors. These transformations have implications in creating new molecular structures and understanding chemical reaction pathways (Eriksen et al., 1998).

Catalytic and Medicinal Chemistry

Catalytic Systems and Oxidation Processes

N-Hydroxyphthalimide, a component structurally similar to the compound , has been used in catalytic systems for the oxidation of hydrocarbons to hydroperoxides. This showcases its potential in facilitating chemical reactions in a controlled and efficient manner (Karmadonova et al., 2020).

Antileukemic Properties in Drug Discovery

In medicinal chemistry, compounds containing a benzyl group, similar to N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide, have been investigated for their antileukemic properties. These studies involve examining the DNA binding capabilities and the subsequent biological effects, offering insights into potential therapeutic applications (Al-Mudaris et al., 2013).

Safety and Hazards

The safety information for “N’-benzyl-3-chloro-N-hydroxybenzenecarboximidamide” indicates that it is potentially hazardous. The compound is labeled with the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N'-benzyl-3-chloro-N-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-13-8-4-7-12(9-13)14(17-18)16-10-11-5-2-1-3-6-11/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBXTCUDAZRFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

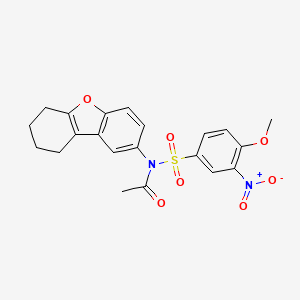

![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)

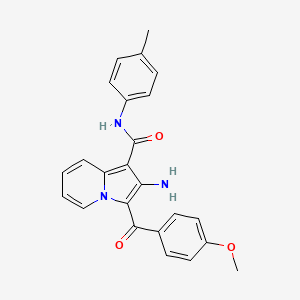

![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)

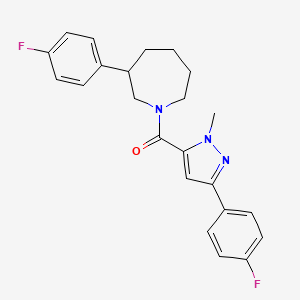

![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

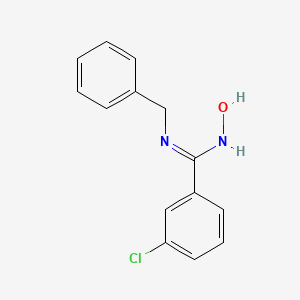

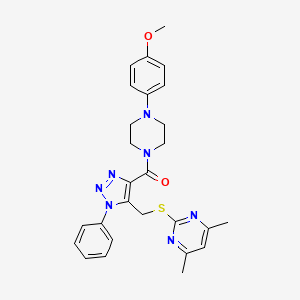

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)